2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-15-11-9-14(10-12-15)13-19(25)22-20-17-7-4-8-18(17)23-24(20)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWRIINDQHNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a 4-chlorophenyl group and a tetrahydrocyclopenta[c]pyrazole moiety, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anticonvulsant Effects : Similar compounds have shown promise in anticonvulsant activity, indicating that this compound may also exert effects against seizures.
- Anti-inflammatory Properties : The presence of certain functional groups in the compound suggests potential anti-inflammatory effects.
1. Anticancer Activity
A study explored the effect of similar acetamides on various cancer cell lines. The results indicated that derivatives of acetamides can inhibit cell proliferation and induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast) | 15.0 | Apoptosis induction |
| A549 (lung) | 12.5 | Cell cycle arrest | |
| HeLa (cervical) | 10.0 | Caspase activation |
2. Anticonvulsant Activity
In a study evaluating anticonvulsant effects, compounds structurally similar to the target molecule were tested in animal models. Results showed significant protection against seizures induced by maximal electroshock (MES).
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Control | - | 0 |
| Similar Acetamide A | 100 | 70 |
| Similar Acetamide B | 300 | 85 |
3. Anti-inflammatory Properties
The anti-inflammatory potential was assessed using an in vitro model where the compound was tested for its ability to inhibit nitric oxide production in macrophages.
| Treatment | Nitric Oxide Production (µM) | Inhibition (%) |
|---|---|---|
| Control | 25 | - |
| Compound at 10 µM | 15 | 40 |
| Compound at 50 µM | 5 | 80 |
Case Studies
In one case study involving patients with chronic inflammatory conditions, derivatives of similar compounds demonstrated significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
Comparison with Similar Compounds
Key Implications :
- The phenyl group at the 2-position in the target compound may introduce greater steric hindrance and lipophilicity compared to the methyl group in the analog.
Acetamide Derivatives with Chlorophenyl Substituents
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shares the 4-chlorophenyl-acetamide motif but incorporates a pyridine-thioether linkage instead of a cyclopenta[c]pyrazole core.
- Synthesis: reports an 85% yield under reflux conditions with ethanol and sodium acetate, suggesting efficient methodology for acetamide formation .
Complex Heterocyclic Systems
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide () features a fused thieno-pyrimidine-cyclopenta core with a sulfanyl bridge and carbazole substituent.
- Functional Groups : The sulfanyl group in may enhance redox activity or metal coordination, whereas the target compound lacks such functionality.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Structural Diversity : Modifications to the core (e.g., pyridine vs. cyclopenta[c]pyrazole) and substituents (e.g., naphthalene vs. chlorophenyl) significantly alter physicochemical and biological properties.
- Crystallographic Insights : Hydrogen-bonding patterns () could further differentiate these compounds in solid-state applications, but crystallographic data for the target compound is absent in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
